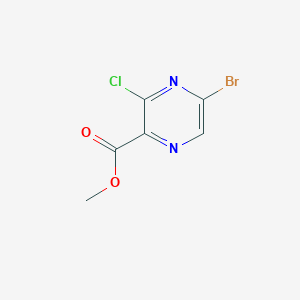
2-(1,3,3-Trimethylcyclohexyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3,3-Trimethylcyclohexyl)acetic acid: is an organic compound with the molecular formula C11H20O2. It is a derivative of cyclohexane, featuring a carboxylic acid functional group attached to a cyclohexane ring substituted with three methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3,3-Trimethylcyclohexyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 1,3,3-trimethylcyclohexanol.
Oxidation: The alcohol group is oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Acidification: The resulting carboxylate salt is acidified to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve more efficient and scalable processes, such as:
Catalytic Oxidation: Using catalysts to enhance the oxidation process.
Continuous Flow Reactors: Implementing continuous flow reactors for large-scale production, ensuring consistent quality and yield.
化学反応の分析
Types of Reactions
2-(1,3,3-Trimethylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The hydrogen atom of the carboxylic acid group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) for halogenation, or amines for amidation.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: 1,3,3-Trimethylcyclohexanol.
Substitution: Various substituted derivatives, depending on the reagents used.
科学的研究の応用
2-(1,3,3-Trimethylcyclohexyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1,3,3-Trimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It may influence various biochemical pathways, leading to its observed effects. For example, it could inhibit or activate specific enzymes, affecting metabolic processes.
類似化合物との比較
Similar Compounds
2-(3,3,5-Trimethylcyclohexyl)acetic acid: A closely related compound with similar structural features.
Cyclohexaneacetic acid: Another derivative of cyclohexane with a carboxylic acid group.
Uniqueness
2-(1,3,3-Trimethylcyclohexyl)acetic acid is unique due to its specific substitution pattern on the cyclohexane ring, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C11H20O2 |
|---|---|
分子量 |
184.27 g/mol |
IUPAC名 |
2-(1,3,3-trimethylcyclohexyl)acetic acid |
InChI |
InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3,8-10)7-9(12)13/h4-8H2,1-3H3,(H,12,13) |
InChIキー |
CROZGJKFMXIQPW-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC(C1)(C)CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[[3-chloro-5-[3,5-dichloro-2-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridin-2-yl]methyl]carbamate](/img/structure/B13869078.png)
![4-cyclohex-2-en-1-yl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13869080.png)

![2-nitro-N-[2-(3-pyridinyl)ethyl]aniline](/img/structure/B13869099.png)
![6-[(5-Methyltriazolo[4,5-b]pyrazin-3-yl)methyl]quinoline](/img/structure/B13869105.png)
![3-Iodo-7-methylpyrrolo[2,3-b]pyridine](/img/structure/B13869110.png)





